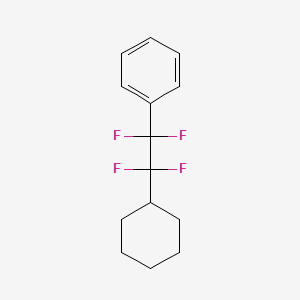
(2-Cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene is an organic compound characterized by the presence of a cyclohexyl group attached to a tetrafluoroethyl group, which is further connected to a benzene ring This compound is notable for its unique structural features, which include both aromatic and aliphatic components, as well as multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene typically involves the reaction of cyclohexylmagnesium bromide with 1,1,2,2-tetrafluoroethylbenzene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Oxidation Reactions: The benzene ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where fluorine atoms are replaced by other functional groups.
Oxidation Reactions: Products include oxidized derivatives such as quinones or carboxylic acids.
Reduction Reactions: Products include reduced derivatives with fewer fluorine atoms or hydrogenated aromatic rings.
Scientific Research Applications
(2-Cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene involves its interaction with molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and reactivity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1,1,2,2-Tetrafluoroethoxy)benzene: Similar in structure but lacks the cyclohexyl group.
1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene: Contains a methyl group instead of a cyclohexyl group.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Similar fluorinated structure but different functional groups.
Uniqueness
(2-Cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene is unique due to the presence of both a cyclohexyl group and multiple fluorine atoms. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential for diverse applications. The compound’s unique structure allows it to interact with a wide range of molecular targets, making it valuable in various scientific and industrial fields.
Properties
CAS No. |
873013-82-2 |
|---|---|
Molecular Formula |
C14H16F4 |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
(2-cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene |
InChI |
InChI=1S/C14H16F4/c15-13(16,11-7-3-1-4-8-11)14(17,18)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChI Key |
DVVMDTDQQNGUKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C(C2=CC=CC=C2)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


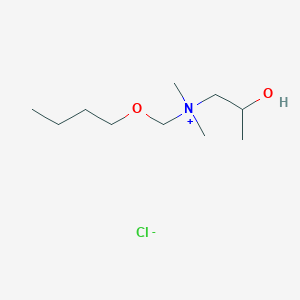
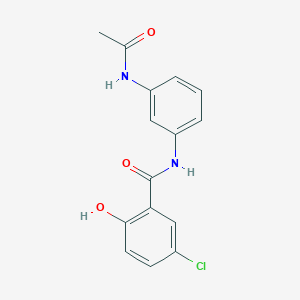
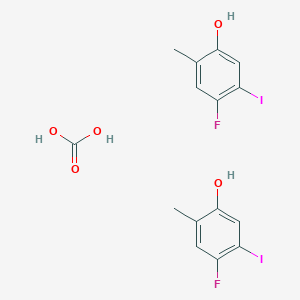
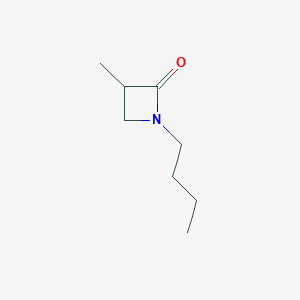

![Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]-](/img/structure/B12600558.png)
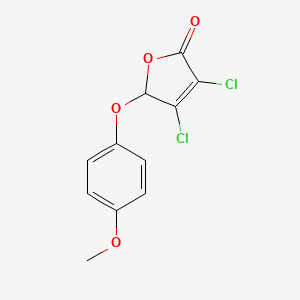
![1,2,3,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B12600568.png)
![2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)-](/img/structure/B12600576.png)
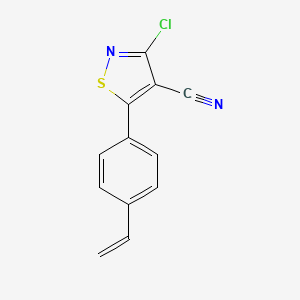

![5,5'-Dichloro-8,8'-bis[(propan-2-yl)oxy]-7,7'-biquinoline](/img/structure/B12600595.png)
![Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600597.png)
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)-](/img/structure/B12600600.png)
